mGluR Selectivity Fingerprint
This compound displays a distinct mGluR binding profile characterized by weak but measurable affinity that can serve as a selectivity starting point in fragment-based drug discovery. Against mGluR1, the compound exhibits Ki > 270,000 nM and IC50 > 300,000 nM in functional assays; against mGluR4, Ki > 280,000 nM and IC50 > 300,000 nM; while against mGluR2, no measurable binding is detected [1]. In contrast, selective 2-phenylquinoline-4-carboxylic acid derivatives developed for SIRT3 inhibition achieve nanomolar potency (IC50 0.53–5.06 μM) against their intended target, demonstrating that the quinoline scaffold can support high-affinity interactions when appropriately derivatized [2]. The compound's weak mGluR affinity provides a clean baseline for fragment elaboration, unlike potent carboxylic acid derivatives that already saturate target engagement and offer limited room for affinity maturation.
| Evidence Dimension | mGluR receptor binding affinity and selectivity |
|---|---|
| Target Compound Data | mGluR1: Ki > 270 μM, IC50 > 300 μM; mGluR4: Ki > 280 μM, IC50 > 300 μM; mGluR2: no detectable binding |
| Comparator Or Baseline | 2-phenylquinoline-4-carboxylic acid SIRT3 inhibitors (e.g., S18: IC50 = 0.53 μM, T5: IC50 = 2.88 μM) – different target, same core scaffold |
| Quantified Difference | Target compound shows >500-fold weaker affinity for mGluRs compared to optimized SIRT3 inhibitors on the same core scaffold, providing a low-background starting point for fragment growth |
| Conditions | BindingDB-curated affinity data; BHK cell functional assays for mGluR1a and mGluR4; comparator data from recombinant SIRT3 enzyme inhibition assays |
Why This Matters
The clean mGluR selectivity window and weak baseline affinity make this fragment uniquely suitable for fragment-based drug discovery campaigns where minimal initial target engagement is desired before structure-guided optimization.
- [1] BindingDB. BDBM50407829 (CHEMBL2115153): Ki and IC50 data against mGluR1, mGluR4, and mGluR2. View Source
- [2] Du, Y., Wang, X., & Zhang, L. (2024). Structural modification of 2-phenylquinoline-4-carboxylic acid containing SIRT3 inhibitors. Bioorganic Chemistry. IC50 values: S18 = 0.53 μM, S26 = 1.86 μM, S27 = 5.06 μM, T5 = 2.88 μM. View Source
